molecular formula C32H28O13 B13409374 Ethylene Terephthalate Cyclic Trimer Derivative

Ethylene Terephthalate Cyclic Trimer Derivative

Cat. No.: B13409374
M. Wt: 620.6 g/mol
InChI Key: LYJWKXGJGUBTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylene Terephthalate Cyclic Trimer Derivative is a cyclic oligomer derived from poly(ethylene terephthalate) (PET)The cyclic trimer is formed during the polymerization process of PET and can be found as an impurity in PET products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethylene Terephthalate Cyclic Trimer Derivative typically involves the polymerization of ethylene glycol and terephthalic acid or dimethyl terephthalate. The cyclic trimer can be isolated by solvent extraction from PET films using solvents like 1,4-dioxane . The reaction conditions for the formation of the cyclic trimer include high temperatures and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound involves the polycondensation of bis(2-hydroxyethyl) terephthalate (BHET) with chain extenders such as diphenyl terephthalate (DPT). This method helps in controlling the molecular weight and reducing the content of cyclic trimers in the final PET product .

Chemical Reactions Analysis

Types of Reactions: Ethylene Terephthalate Cyclic Trimer Derivative undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include terephthalic acid, ethylene glycol, and various oligomers .

Scientific Research Applications

Ethylene Terephthalate Cyclic Trimer Derivative has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethylene Terephthalate Cyclic Trimer Derivative involves its interaction with enzymes such as carboxylesterases, which hydrolyze the ester bonds in the compound. The catalytic mechanism typically involves a serine hydrolase with a catalytic triad composed of serine, glutamic acid, and histidine . This interaction leads to the breakdown of the cyclic trimer into its monomeric components.

Comparison with Similar Compounds

Uniqueness: Ethylene Terephthalate Cyclic Trimer Derivative is unique due to its specific cyclic structure, which imparts distinct physical and chemical properties compared to linear oligomers. Its formation as an impurity in PET products also makes it a subject of interest for improving the quality and performance of PET materials .

Properties

Molecular Formula

C32H28O13

Molecular Weight

620.6 g/mol

IUPAC Name

3,6,13,16,23,26,29-heptaoxatetracyclo[29.2.2.28,11.218,21]nonatriaconta-1(34),8,10,18(37),19,21(36),31(35),32,38-nonaene-2,7,12,17,22,30-hexone

InChI

InChI=1S/C32H28O13/c33-27-21-1-5-23(6-2-21)29(35)42-17-19-44-31(37)25-9-11-26(12-10-25)32(38)45-20-18-43-30(36)24-7-3-22(4-8-24)28(34)41-16-14-39-13-15-40-27/h1-12H,13-20H2

InChI Key

LYJWKXGJGUBTEL-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.